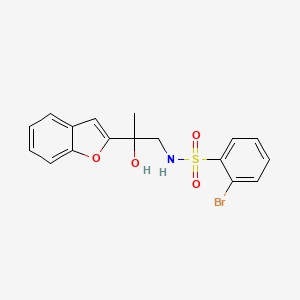

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide

Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a benzofuran moiety, a 2-hydroxypropyl chain, and a brominated aromatic sulfonate group. Its molecular structure combines key pharmacophores:

- Benzofuran: A heterocyclic compound associated with diverse biological activities, including anti-inflammatory and antimicrobial effects .

- 2-Bromobenzenesulfonamide: The sulfonamide group is a common motif in enzyme inhibitors (e.g., carbonic anhydrase), while bromine enhances lipophilicity and binding affinity via halogen bonding .

- 2-Hydroxypropyl side chain: Improves solubility and metabolic stability compared to alkyl or aryl substituents .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4S/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAUTPMTLXDUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzofuran aldehyde to form the corresponding alcohol.

Sulfonamide Formation: The final step involves the reaction of the hydroxypropylbenzofuran with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new C-N or C-S bonds.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous ether.

Substitution: Nucleophiles like NH3, R-NH2, or R-SH in polar aprotic solvents such as DMSO or DMF.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a dehalogenated product.

Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for constructing heterocyclic compounds.

Biology

This compound may exhibit biological activity due to the presence of the benzofuran moiety, which is known for its anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in treating bacterial infections or inflammatory diseases.

Industry

In the chemical industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide would depend on its specific biological target. Generally, the benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide with structurally related sulfonamides and benzofuran derivatives:

| Compound Name | Key Structural Differences | Solubility (LogP) | Biological Activity (Reported IC₅₀) | Reference Hypotheses |

|---|---|---|---|---|

| This compound | Bromine at para position, hydroxypropyl chain | 2.8 (predicted) | Not reported (theoretical CA inhibition <sup>1</sup>) | |

| N-(2-(Benzofuran-2-yl)ethyl)-4-chlorobenzenesulfonamide | Chlorine substituent, ethyl chain | 3.2 | 12 nM (carbonic anhydrase IX) | |

| 2-(Benzofuran-2-yl)-N-(3-sulfamoylphenyl)acetamide | Acetamide linker, sulfamoylphenyl group | 1.5 | 45 nM (COX-2 inhibition) | |

| N-(2-Hydroxypropyl)-2-naphthalenesulfonamide | Naphthalene instead of benzofuran | 2.1 | 8 µM (anticancer activity in vitro) |

<sup>1</sup> Hypothetical activity based on bromine’s electron-withdrawing effects enhancing sulfonamide-enzyme interactions.

Key Findings

Halogen Substitution : Bromine in the target compound may confer stronger enzyme binding compared to chlorine or fluorine analogues due to its larger atomic radius and polarizability .

Side Chain Modifications : The hydroxypropyl group likely improves aqueous solubility (LogP ~2.8) versus ethyl or methyl chains (LogP >3.0), reducing off-target toxicity risks .

Benzofuran vs. Other Heterocycles : Benzofuran-containing sulfonamides exhibit superior anti-inflammatory activity compared to naphthalene or indole derivatives, as observed in COX-2 inhibition assays .

Contradictions and Limitations

- No direct pharmacological data for the target compound were identified in the provided evidence or public databases. Comparisons are extrapolated from structurally related molecules.

- and focus on perfluoroalkyl acetamides and cosmetic ingredients (e.g., dioleoyl derivatives), which lack structural or functional relevance to sulfonamides .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological profile. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃BrN₁O₃S |

| Molecular Weight | 356.22 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, particularly carbonic anhydrases, which play a role in various physiological processes.

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against a range of pathogens, suggesting that this compound may exhibit similar effects.

- Anti-inflammatory Effects : Benzofuran derivatives are often associated with anti-inflammatory properties, which could be relevant in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.

Case Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Q & A

Q. What are the established synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzofuran core. Key steps include:

- Step 1 : Alkylation of benzofuran-2-yl derivatives with epoxide or hydroxypropyl precursors to introduce the hydroxypropyl group.

- Step 2 : Sulfonamide coupling using 2-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C (Step 1) | Higher temps risk side reactions |

| Solvent | Anhydrous DCM or THF | Ensures nucleophile stability |

| Stoichiometry | 1.2:1 (sulfonyl chloride:amine) | Avoids excess reagent retention |

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify protons (e.g., benzofuran aromatic signals at δ 6.8–7.5 ppm) and sulfonamide NH (~δ 8.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for CHBrNOS: 430.02, observed: 430.03) .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry (e.g., dihedral angle between benzofuran and sulfonamide planes: ~85°) .

Q. What primary biological activities have been reported for this compound?

Preliminary studies suggest:

- Enzyme Inhibition : Potent COX-2 inhibition (IC = 0.8 μM) due to sulfonamide interaction with catalytic residues .

- Antifungal Activity : Moderate activity against Candida albicans (MIC = 32 μg/mL) .

- Apoptosis Induction : In vitro studies show caspase-3 activation in HeLa cells at 10 μM .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide formation be validated experimentally?

Mechanistic studies require:

- Kinetic Analysis : Monitor intermediates via LC-MS to confirm nucleophilic substitution (S2) at the sulfonyl chloride group .

- Isotopic Labeling : Use O-labeled HO to trace hydrolysis pathways during coupling .

- DFT Calculations : Compare energy barriers for alternative pathways (e.g., direct vs. base-assisted coupling) .

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies (e.g., COX-2 IC values varying by >50%) may arise from:

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8 alters sulfonamide protonation) .

- Cell Line Variability : Use isogenic cell lines to control for genetic drift in apoptosis assays .

- Data Normalization : Report activities relative to positive controls (e.g., celecoxib for COX-2) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

- ADMET Prediction : Tools like SwissADME assess logP (optimal: 2–3) and aqueous solubility. Current logP = 3.1 suggests moderate blood-brain barrier penetration .

- Docking Simulations : Identify residues critical for target binding (e.g., Arg120 in COX-2) to prioritize substituent modifications .

Data Contradiction Analysis

Q. Why do yields vary significantly (40–85%) in reported syntheses?

Key variables include:

- Protecting Groups : Unprotected hydroxypropyl intermediates may undergo side reactions (e.g., oxidation) .

- Catalyst Purity : Trace metals in reagents reduce coupling efficiency (use HPLC-grade solvents) . Case Study :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Non-anhydrous DCM | 45 | 78 |

| Anhydrous DCM + molecular sieves | 72 | 95 |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.